![molecular formula C11H5Cl2NO B5609037 6,8-dichlorobenzo[cd]indol-2(1H)-one CAS No. 5533-49-3](/img/structure/B5609037.png)
6,8-dichlorobenzo[cd]indol-2(1H)-one
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Description
Synthesis Analysis
Synthesis approaches for similar compounds involve multi-step processes, highlighting the complexity of achieving desired structural features. For instance, the synthesis of 4-nitro-1,3,4,5-tetrahydrobenz[cd]indole from indole-3-carboxaldehyde showcases a method that could potentially be adapted for 6,8-dichlorobenzo[cd]indol-2(1H)-one, considering the structural similarities between the compounds (Nakagawa et al., 1992). Another notable synthesis involves silver-catalyzed stereoselective cyclization, demonstrating a method that could be relevant for constructing the dichlorobenzo[cd]indol-2(1H)-one backbone (Wang et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds within this class often features complex arrangements that significantly impact their chemical behavior. Research on similar compounds has elucidated detailed structural characteristics, such as crystal structures and molecular conformations, which are essential for understanding the molecular geometry and potential reactivity of this compound.
Chemical Reactions and Properties
Chemical reactions involving compounds like this compound are influenced by their unique structural features. For example, the presence of halogen substituents can affect reactivity towards nucleophilic substitution or facilitate interactions with metal ions in catalysis (Wang et al., 2022). These characteristics underscore the importance of understanding the chemical properties of such compounds for their application in synthesis and material science.
Mechanism of Action
While the mechanism of action for “6,8-dichlorobenzo[cd]indol-2(1H)-one” is not available, a related compound, 6-nitrobenzo[cd]indole-2(1H)-ketone (compound C2), exhibits an excellent germicidal effect against methicillin-resistant Staphylococcus aureus (MRSA). Mechanism studies show that C2 induces ROS over-production, cell membrane damage, and ATP and virulence factor down-regulation in bacteria .
properties
IUPAC Name |
6,8-dichloro-1H-benzo[cd]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2NO/c12-7-4-8(13)10-9-5(7)2-1-3-6(9)11(15)14-10/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODZYKLNGNOANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)NC3=C(C=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970671 |
Source
|
Record name | 6,8-Dichlorobenzo[cd]indol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5533-49-3 |
Source
|
Record name | 6,8-Dichlorobenzo[cd]indol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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